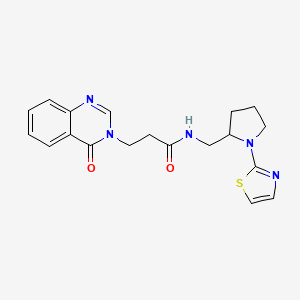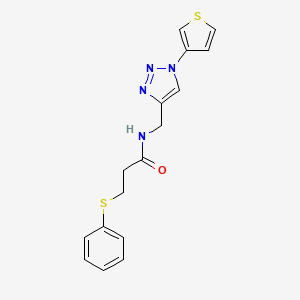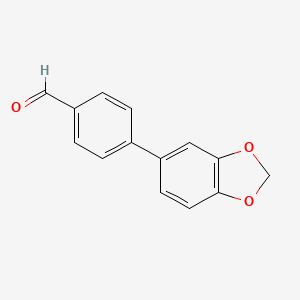
4-(1,3-benzodioxol-5-yl)benzaldéhyde
Vue d'ensemble
Description
4-(1,3-Benzodioxol-5-yl)benzenecarbaldehyde is an organic compound with the molecular formula C14H10O3 and a molecular weight of 226.23 g/mol . It is characterized by the presence of a benzodioxole ring fused to a benzene ring, which is further substituted with a formyl group. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Applications De Recherche Scientifique
4-(1,3-Benzodioxol-5-yl)benzenecarbaldehyde is used extensively in scientific research, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: As a precursor for the synthesis of potential pharmaceutical agents.
Industry: In the development of new materials and as an intermediate in the production of fine chemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzodioxol-5-yl)benzenecarbaldehyde typically involves the reaction of 1,3-benzodioxole with benzaldehyde derivatives under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where 1,3-benzodioxole is reacted with a benzaldehyde derivative in the presence of a palladium catalyst and a base such as cesium carbonate . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
While specific industrial production methods for 4-(1,3-Benzodioxol-5-yl)benzenecarbaldehyde are not well-documented, the compound is generally produced on a smaller scale for research purposes. The synthesis methods used in laboratories can be scaled up for industrial production, with appropriate modifications to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,3-Benzodioxol-5-yl)benzenecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: 4-(1,3-Benzodioxol-5-yl)benzoic acid.
Reduction: 4-(1,3-Benzodioxol-5-yl)benzyl alcohol.
Substitution: Various nitro or halogenated derivatives of the original compound.
Mécanisme D'action
The mechanism of action of 4-(1,3-Benzodioxol-5-yl)benzenecarbaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The benzodioxole ring can interact with various molecular targets, influencing pathways involved in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1,3-Benzodioxol-5-yl)benzyl alcohol
- 4-(1,3-Benzodioxol-5-yl)benzoic acid
- 4-(1,3-Benzodioxol-5-yl)benzeneamine
Uniqueness
4-(1,3-Benzodioxol-5-yl)benzenecarbaldehyde is unique due to its specific structural features, which include the benzodioxole ring and the formyl group. These features confer distinct reactivity and biological activity compared to similar compounds. For instance, the formyl group allows for further functionalization through oxidation or reduction, making it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
4-(1,3-benzodioxol-5-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-8-10-1-3-11(4-2-10)12-5-6-13-14(7-12)17-9-16-13/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIFQHGQMIRTBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=C(C=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
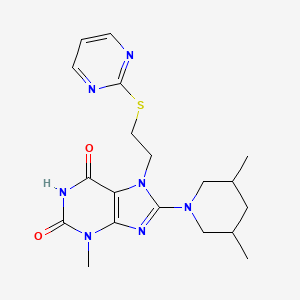
![2-Hydroxy-N-[5-methyl-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]-5-(prop-2-enoylamino)benzamide](/img/structure/B2523816.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide](/img/structure/B2523818.png)

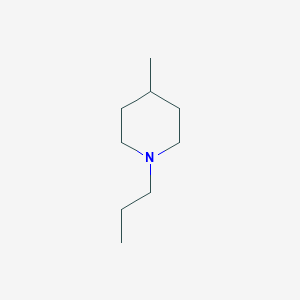
![6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3,4-dimethylbenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2523823.png)
![2-Chloro-N-[3-[1-(1,3-dioxolan-2-yl)cycloheptyl]propyl]propanamide](/img/structure/B2523827.png)

![N-[3-(4-methyl-6-oxo-1H-pyrimidin-2-yl)phenyl]-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2523829.png)
